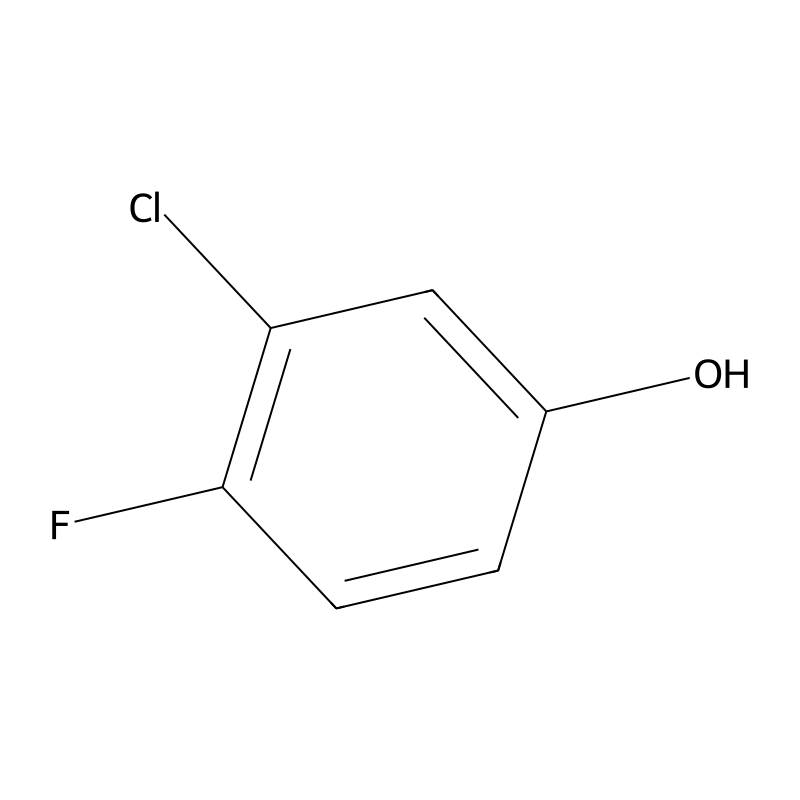3-Chloro-4-fluorophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate in Organic Synthesis
3-Chloro-4-fluorophenol possesses a reactive phenolic hydroxyl group and a halogen atom, making it a potential intermediate for the synthesis of more complex organic molecules. The presence of the fluorine atom can also influence the reactivity of the molecule, potentially leading to unique reaction pathways [, ].
Pharmaceutical Research
Fluorine substitution is a common strategy in drug development to improve the potency and pharmacokinetic properties of medications. 3-Chloro-4-fluorophenol could be a starting material for the synthesis of novel bioactive compounds with potential therapeutic applications [].
Material Science Research
Fluorinated aromatic compounds are often investigated for their potential applications in material science due to their unique properties. 3-Chloro-4-fluorophenol could be explored for its suitability in the development of new materials with desirable properties.
3-Chloro-4-fluorophenol has a molecular weight of 146.547 g/mol . Its structure consists of a phenol ring with a chlorine atom at the 3-position and a fluorine atom at the 4-position . The compound has a melting point of 40°C and boils at 104°C at 11 mmHg pressure .
Physical properties of 3-Chloro-4-fluorophenol include:
- High solubility in water (0.145-0.295 mg/mL)
- Log P (octanol-water partition coefficient) of 2.38
- Topological polar surface area of 20.23 Ų
- High gastrointestinal absorption potential
- Ability to permeate the blood-brain barrier
- Electrophilic aromatic substitution: The phenol group activates the ring towards electrophilic attack, particularly at the ortho and para positions.
- Nucleophilic aromatic substitution: The presence of fluorine and chlorine atoms makes the compound susceptible to nucleophilic attack, especially at the positions bearing these halogens.
- Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized products.
- Reduction: The halogen substituents can be removed under reducing conditions.
One method to synthesize 3-Chloro-4-fluorophenol involves the reduction of 3-chloro-4-fluoronitrobenzene. While this specific reaction is not detailed for 3-Chloro-4-fluorophenol, a similar process for 3-chloro-4-fluoroaniline is described, which could be adapted:
- 3-Chloro-4-fluoronitrobenzene is used as the starting material.
- A platinum catalyst (1% Pt/C) is employed for the reduction.
- The reaction occurs under hydrogen atmosphere at 0.1-5 MPa pressure and 50-100°C for 1-10 hours.
- The product is then purified by filtration and distillation .
While specific applications for 3-Chloro-4-fluorophenol are not explicitly mentioned in the provided information, halogenated phenols generally find use in:
- Organic synthesis as intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.
- Polymer industry as monomers or additives.
- Research applications, particularly in studying structure-activity relationships of biologically active compounds.
3-Chloro-4-fluorophenol has been evaluated for various molecular interactions:
- It is not a substrate for P-glycoprotein.
- The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) .
These properties suggest that 3-Chloro-4-fluorophenol may have favorable drug-like characteristics in terms of metabolism and transport.
Similar Compounds
Several compounds share structural similarities with 3-Chloro-4-fluorophenol:
These compounds differ in the position of substituents or the presence of a methoxy group instead of a hydroxyl group. 3-Chloro-4-fluorophenol is unique due to its specific substitution pattern, which influences its reactivity and physical properties.
In comparison to its isomer 4-Chloro-3-fluorophenol, 3-Chloro-4-fluorophenol may exhibit different electronic effects and hydrogen bonding capabilities due to the altered positions of the chlorine and fluorine atoms. This could lead to variations in reactivity, solubility, and biological activity between these closely related compounds.
XLogP3
GHS Hazard Statements
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






